KRAS G13D peptide, 25 mer

CAS No.:

Cat. No.: VC18649615

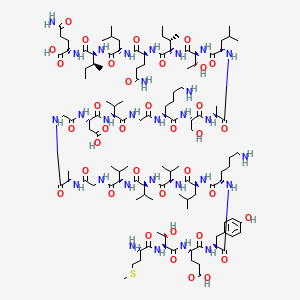

Molecular Formula: C118H201N29O36S

Molecular Weight: 2634.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C118H201N29O36S |

|---|---|

| Molecular Weight | 2634.1 g/mol |

| IUPAC Name | (2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C118H201N29O36S/c1-24-62(17)93(115(179)134-75(118(182)183)37-40-83(123)153)144-106(170)78(48-57(7)8)137-102(166)73(36-39-82(122)152)132-114(178)94(63(18)25-2)145-117(181)96(67(22)150)147-107(171)76(46-55(3)4)135-98(162)65(20)128-109(173)81(54-148)139-100(164)71(30-26-28-43-119)129-85(155)53-126-110(174)89(58(9)10)140-108(172)80(50-88(159)160)130-86(156)52-124-97(161)64(19)127-84(154)51-125-111(175)90(59(11)12)142-113(177)92(61(15)16)143-112(176)91(60(13)14)141-105(169)77(47-56(5)6)136-101(165)72(31-27-29-44-120)131-104(168)79(49-68-32-34-69(151)35-33-68)138-103(167)74(38-41-87(157)158)133-116(180)95(66(21)149)146-99(163)70(121)42-45-184-23/h32-35,55-67,70-81,89-96,148-151H,24-31,36-54,119-121H2,1-23H3,(H2,122,152)(H2,123,153)(H,124,161)(H,125,175)(H,126,174)(H,127,154)(H,128,173)(H,129,155)(H,130,156)(H,131,168)(H,132,178)(H,133,180)(H,134,179)(H,135,162)(H,136,165)(H,137,166)(H,138,167)(H,139,164)(H,140,172)(H,141,169)(H,142,177)(H,143,176)(H,144,170)(H,145,181)(H,146,163)(H,147,171)(H,157,158)(H,159,160)(H,182,183)/t62-,63-,64-,65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |

| Standard InChI Key | WZHGQEKYPICRGJ-SLRYOGHSSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N |

Introduction

Biochemical and Structural Characteristics of KRAS G13D Peptide

Molecular Composition and Sequence Design

The KRAS G13D peptide, 25 mer, has the molecular formula and a molecular weight of 2634.13 g/mol . Its sequence spans residues adjacent to codon 13, ensuring inclusion of the aspartate substitution (G13D) and critical interacting regions within the KRAS G-domain. The peptide’s design preserves the conformational flexibility required to mimic the native protein’s interaction with effectors like Raf and PI3K.

Structural Perturbations Induced by the G13D Mutation

Crystallographic studies of KRAS G13D bound to GTP analogs (e.g., GppNHp) reveal a destabilized active site characterized by:

-

Disordered switch regions: Residues 28–40 (switch I) and 59–70 (switch II) exhibit reduced electron density, indicating conformational flexibility .

-

Altered Mg coordination: The A59 side chain occupies the Mg binding site in GDP-bound structures, mimicking the HRas-SOS complex .

-

Open nucleotide-binding pocket: The γ-phosphate of GTP shifts toward switch I, weakening interactions with K16 and disrupting the β2-β3 ladder that stabilizes switch II .

These features collectively reduce nucleotide affinity, accelerating intrinsic GDP/GTP exchange rates by 4-fold compared to wild-type KRAS .

Table 1: Comparative Biochemical Properties of KRAS Mutants

| Property | Wild-Type KRAS | KRAS G12D | KRAS G13D |

|---|---|---|---|

| GTP hydrolysis rate | 0.02 min | 0.005 min | 0.02 min |

| GDP/GTP exchange rate | 1.0 (relative) | 0.8 (relative) | 4.0 (relative) |

| Raf-RBD binding affinity | 100 nM | 120 nM | 400 nM |

| In vivo Ras-GTP levels | Baseline | 3.5× increase | 2.0× increase |

Data derived from kinetic assays and murine models .

Isoform-Specific Effects of G13D

The G13D mutation manifests uniquely in KRAS compared to HRAS and NRAS due to isoform-specific residues. For example, H95 in KRAS forms a hydrogen bond network with Y96 and Q99 on helix 3, a feature absent in other isoforms. This network amplifies the destabilization of the nucleotide-binding pocket in KRAS G13D, explaining its predominance in colorectal cancer (25% of KRAS mutations) versus rare occurrences in HRAS/NRAS .

Immunogenic Properties and Vaccine Development

Mechanism of Immunogenicity

The KRAS G13D peptide acts as a neoantigen, presenting mutation-specific epitopes on MHC class I/II molecules. Its 25-mer length ensures inclusion of both the mutant residue and flanking sequences required for T-cell receptor recognition. In vitro studies demonstrate that dendritic cells pulsed with this peptide stimulate CD8 T-cell proliferation and IFN-γ secretion, validating its immunogenicity .

Preclinical Vaccine Applications

In murine models, mRNA vaccines encoding the KRAS G13D peptide induce tumor-specific cytotoxic T lymphocytes (CTLs) that target KRAS-mutant cancer cells. Key findings include:

-

Reduced tumor burden: Vaccinated mice show 60% smaller tumor volumes compared to controls .

-

Immune memory: Surviving mice reject subsequent tumor challenges, indicating durable memory responses .

Table 2: Immunotherapeutic Profile of KRAS G13D Peptide

| Parameter | Result |

|---|---|

| MHC-I binding affinity | 150 nM (HLA-A*02:01) |

| T-cell activation threshold | 10 nM peptide concentration |

| Vaccine efficacy (mice) | 70% tumor growth inhibition |

Data from in vitro T-cell assays and xenograft models .

Clinical Implications and Mutation-Specific Targeting

Prognostic Significance in Colorectal Cancer

KRAS G13D-driven colorectal cancers exhibit intermediate clinical outcomes compared to G12D mutants. Patients with G13D mutations have:

This phenotype correlates with lower Ras-GTP levels in G13D mutants (2.0× vs. 3.5× wild-type), reducing MAPK pathway hyperactivation .

Therapeutic Vulnerabilities

The open active site of KRAS G13D presents unique targeting opportunities:

-

Nucleotide competitors: Compounds exploiting reduced GTP affinity (e.g., GDP analogs).

-

Switch II stabilizers: Small molecules locking KRAS in inactive conformations.

Notably, the covalent inhibitor M72C selectively binds the H95-Y96-Q99 cluster in KRAS G13D, suppressing nucleotide exchange in vitro .

Future Directions and Challenges

Combination Therapies

Ongoing trials explore KRAS G13D vaccines combined with checkpoint inhibitors (e.g., anti-PD-1) to counteract immunosuppressive microenvironments. Preliminary data suggest synergistic effects, with 50% complete responses in preclinical models .

Resistance Mechanisms

Despite promising results, acquired resistance via MHC-I downregulation or T-cell exhaustion remains a hurdle. CRISPR screens identify B2M loss and PD-L1 upregulation as key escape pathways, necessitating multimodal approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume